3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
Description
3-(Chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chloromethyl group at position 3 and a methyl group at position 1. This compound is typically synthesized as a hydrochloride salt to enhance its stability and solubility for pharmaceutical or research applications. The compound is commercially available through global suppliers such as Chungking Joyinchem Co., Ltd. and AddexBio .
The pyrrolo[2,3-b]pyridine scaffold is structurally analogous to indole but replaces one benzene ring with a pyridine moiety, conferring unique electronic and steric properties. The chloromethyl group at position 3 enhances reactivity, making the compound a versatile intermediate for further functionalization, such as alkylation or nucleophilic substitution reactions .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H10Cl2N2 |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
3-(chloromethyl)-1-methylpyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-12-6-7(5-10)8-3-2-4-11-9(8)12;/h2-4,6H,5H2,1H3;1H |
InChI Key |
PNZUXFUVOWYISB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Methylation at the 1-Position
The introduction of a methyl group at the 1-position of 1H-pyrrolo[2,3-b]pyridine is typically achieved via nucleophilic substitution or base-mediated alkylation. A representative procedure involves:
-
Reagents : Sodium hydride (NaH) as a base in anhydrous dimethylformamide (DMF), with methyl iodide (CH₃I) as the alkylating agent.
-
Conditions : Reaction at 0–5°C for 1 hour, followed by gradual warming to room temperature.
Mechanistic Insight : Deprotonation of the pyrrole nitrogen by NaH generates a reactive alkoxide intermediate, which undergoes SN2 attack by methyl iodide to yield 1-methyl-1H-pyrrolo[2,3-b]pyridine. Yield optimization (75–85%) requires strict anhydrous conditions to prevent hydrolysis.
Chloromethylation at the 3-Position
Chloromethylation at the 3-position demands precise regiocontrol. A lithiation-electrophilic quenching strategy is preferred to avoid side reactions:
Directed Ortho-Lithiation
-
Protection : The 1-methyl group directs lithiation to the 3-position. Sec-butyllithium (sec-BuLi) in tetrahydrofuran (THF) at −78°C generates a lithium intermediate.
-
Electrophilic Quenching : Addition of paraformaldehyde ((CH₂O)ₙ) introduces a hydroxymethyl group, which is subsequently chlorinated using thionyl chloride (SOCl₂) or hydrochloric acid (HCl).
Typical Procedure :
-
1-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) is dissolved in THF under nitrogen.
-
sec-BuLi (1.1 equiv) is added dropwise at −78°C, stirring for 30 minutes.
-
Paraformaldehyde (1.2 equiv) is introduced, followed by warming to 0°C.
-
The hydroxymethyl intermediate is treated with SOCl₂ (2.0 equiv) in dichloromethane (DCM) to yield the chloromethyl derivative.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acidification:
-
Reagents : Hydrogen chloride (HCl) gas or concentrated HCl in ethanol.
-
Procedure : The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until precipitation occurs. The product is filtered and dried under vacuum.
Purity : >98% by HPLC, with characteristic peaks at δ 2.51 (s, 3H, CH₃) and δ 4.85 (s, 2H, CH₂Cl) in ¹H NMR.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Lewis Acids : Zinc chloride (ZnCl₂) accelerates chloromethylation but risks over-chlorination.
-
Microwave Assistance : Reduces reaction time for amidation steps in related derivatives (150–160°C, 30 minutes).
Industrial-Scale Production
Continuous Flow Reactors
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | 1,200 | 45% |
| Methyl Iodide | 800 | 30% |
| sec-BuLi | 2,500 | 15% |
| SOCl₂ | 300 | 10% |
Total Production Cost : ~$4,800/kg, with potential reductions via solvent recycling.
Challenges and Alternative Approaches
Regioselectivity Issues
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic displacement with various nucleophiles, forming derivatives with modified biological and physicochemical properties. Key reactions include:
-
Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom, leading to bond cleavage and substitution.
-
Yield Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
Oxidation Reactions
Oxidation of the chloromethyl group produces carbonyl-containing derivatives, expanding utility in drug discovery:
| Oxidizing Agent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 0–5°C, 2 h | 3-Carboxy-1-methyl-pyrrolopyridine | Anticancer agent precursor | |
| CrO₃ | Acetic acid, 50°C, 6 h | 3-Formyl-1-methyl-pyrrolopyridine | Intermediate for Schiff bases | |
| Ozone (O₃) | CH₂Cl₂, −78°C, followed by workup | 3-Keto-1-methyl-pyrrolopyridine | Enzyme inhibitor synthesis |
-
Key Finding : Controlled oxidation with KMnO₄ yields carboxylic acids, while milder agents like CrO₃ stop at the aldehyde stage.
Reduction Reactions
Reductive cleavage of the C–Cl bond generates methyl-substituted analogs:
| Reducing Agent | Conditions | Product | Biological Relevance | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 3 h | 3-Methyl-1-methyl-pyrrolopyridine | CNS-targeting scaffold | |
| NaBH₄/CuCl₂ | MeOH, RT, 1 h | Partial reduction to alcohol intermediates | Probe for metabolic studies |
-
Limitation : Over-reduction may occur with LiAlH₄, necessitating stoichiometric control.
Cross-Coupling Reactions
The pyrrolopyridine core participates in palladium-catalyzed couplings, enabling structural diversification:
-
Case Study : A 2013 patent (WO2013114113A1) demonstrated that coupling with aminopyrrolidine via Buchwald–Hartwig amination produced a CSF1R kinase inhibitor with nanomolar potency .
Stability and Side Reactions
-
Hydrolysis : The chloromethyl group hydrolyzes in aqueous media (pH > 7) to form 3-hydroxymethyl derivatives, requiring anhydrous storage.
-
Thermal Decomposition : Prolonged heating above 150°C induces ring-opening reactions, generating cyanopyridine byproducts.
Analytical Characterization
Reaction progress is monitored via:
-
¹H/¹³C NMR : Distinct shifts for chloromethyl (δ 4.5–4.7 ppm) vs. azidomethyl (δ 3.8–4.0 ppm).
-
LC-MS : Used to confirm molecular ions (e.g., m/z 166.61 for the parent compound) .
This compound’s reactivity profile underscores its value in synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Further studies should explore enantioselective transformations and in vivo metabolic pathways.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic properties:
- Anticancer Activity : Studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit anticancer effects by interacting with specific biological targets involved in tumor growth and proliferation .
- Antimicrobial Properties : Research has shown that this compound can exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
Organic Synthesis
In organic chemistry, 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride serves as:
- Reagent : It is utilized as a reagent in various organic reactions due to its reactive chloromethyl group, which can participate in nucleophilic substitution reactions.
- Intermediate : The compound acts as an intermediate in the synthesis of more complex molecules, facilitating the development of new compounds with desired properties .
Biological Research
The unique structure of this compound allows it to be used in biological studies:
- Pathway Analysis : It aids researchers in studying biological pathways and molecular interactions due to its ability to form covalent bonds with biomolecules .
- Drug Development : Its reactivity makes it a valuable candidate for drug development processes aimed at creating novel therapeutic agents targeting specific diseases .
Case Study 1: Anticancer Properties
A study published in the Bulletin of the Chemical Society of Ethiopia explored the synthesis of various pyrrolo[2,3-b]pyridine derivatives and their biological activities. The results indicated that certain derivatives exhibited significant anticancer activity against human cancer cell lines, suggesting that modifications to the chloromethyl group could enhance efficacy .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives revealed that compounds containing the chloromethyl group demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. This finding supports the potential use of these compounds in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Pyrrolo[2,3-b]pyridine Derivatives
Key Observations :
Substitution Position and Reactivity :
- The chloromethyl group in the target compound enables alkylation or cross-coupling reactions, distinguishing it from analogues like CPPMA (piperazine-substituted) or sulfonyl chloride derivatives .
- Pexidartinib’s pyrazole substituent contributes to its kinase inhibitory activity, whereas the target compound’s chloromethyl group suggests utility as a synthetic precursor .
Pharmacological Profiles :
- Pexidartinib and CPPMA demonstrate the scaffold’s versatility in targeting kinases (c-FMS/c-KIT) and neurotransmitter receptors (D2 dopamine), respectively .
- The tetrahydropyridine-substituted analogue exhibits serotonin transporter affinity, highlighting the impact of substituents on biological target selectivity .
Physical and Chemical Properties :
- Hydrochloride salt forms (common in pexidartinib and the target compound) improve aqueous solubility, critical for drug formulation .
- Sulfonyl chloride derivatives (e.g., 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride) exhibit higher electrophilicity, favoring reactions with nucleophiles like amines or thiols .
Key Insights :
- The target compound’s synthesis may parallel methods used for 1N-(2-chlorovinyl)-4-hydroxy-1H-pyrrolo[2,3-b]pyridine, where chloroacetaldehyde reacts with aminopyridine precursors under controlled conditions .
- N-Alkylation (e.g., in CPPMA) and palladium-catalyzed cross-coupling (e.g., pexidartinib) are prevalent strategies for introducing diverse substituents .
Biological Activity
3-(Chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a synthetic compound with a unique fused structure that combines pyrrole and pyridine rings. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in drug development and agrochemical applications.
- Molecular Formula : C₉H₁₀ClN₂
- Molecular Weight : 217.09 g/mol
- CAS Number : 1638771-61-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. This interaction may influence several cellular pathways, contributing to its therapeutic potential.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Some studies suggest that derivatives of pyrrolo[2,3-b]pyridine can inhibit cellular proliferation in various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
- Antimicrobial Properties : Initial findings indicate potential antimicrobial activity against certain pathogens.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride | 1638771-61-5 | Contains a chloromethyl group but differs in position on the pyrrole ring. |
| 6-(Chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine | 1638768-74-7 | Similar structure with variations in substitution patterns affecting reactivity and biological activity. |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine | Not available | A simpler structure lacking the chloromethyl group; serves as a baseline for comparison in reactivity studies. |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Activity : A study demonstrated that analogs of pyrrolo[2,3-b]pyridines exhibited significant inhibition against CDK2 and CDK9, essential regulators in cell cycle progression. IC50 values were reported at 0.36 µM and 1.8 µM respectively for selected compounds .
- Enzyme Interaction Profiles : Research indicates that derivatives of this compound can interact with various enzymes involved in metabolic pathways, suggesting potential for drug development targeting metabolic diseases .
- In Vitro Studies : In vitro tests on human tumor cell lines (HeLa, HCT116) showed that certain derivatives led to reduced cell viability, indicating promising anticancer properties .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR confirm regiochemistry and salt formation. The 1-methyl group typically resonates at δ 3.8–4.0 ppm, while the chloromethyl proton appears at δ 4.5–5.0 ppm .
- HPLC-MS : Validates purity (>95%) and molecular weight. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
- Elemental Analysis : Confirms stoichiometry of the hydrochloride salt .
How can advanced structural elucidation resolve ambiguities in crystallographic data?
Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) is definitive for confirming stereochemistry and salt formation. For example, related pyrrolo[2,3-d]pyrimidine derivatives show planar aromatic systems with chloride ions hydrogen-bonded to the NH group . Dynamic NMR and variable-temperature studies can address dynamic disorder in crystals, while Hirshfeld surface analysis quantifies intermolecular interactions .
What pharmacological applications are associated with this compound’s structural analogs?
Advanced Research Focus
Analogous pyrrolo[2,3-b]pyridine derivatives (e.g., L-750,667 and CPPMA) act as dopamine D4 receptor (D4R) ligands with potential in neuroimaging (PET) and psychiatric disorder research . The chloromethyl group may enhance blood-brain barrier permeability. In vitro assays (e.g., radioligand binding using HEK293 cells expressing D4R) and in vivo microdialysis are standard for evaluating target engagement .
How does solvent choice impact the solubility and stability of this hydrochloride salt?
Basic Research Focus
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while aqueous buffers at pH 4–6 stabilize the hydrochloride form. Evidence from guanidine hydrochloride studies suggests that binary solvent systems (e.g., water/ethanol) improve dissolution kinetics via hydrogen bonding . Stability studies under accelerated conditions (40°C/75% RH) with HPLC monitoring are recommended .
What structure-activity relationships (SAR) guide the optimization of pyrrolo[2,3-b]pyridine derivatives?
Q. Advanced Research Focus
- Chloromethyl Group : Enhances lipophilicity and electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins .
- 1-Methyl Substitution : Reduces metabolic oxidation of the pyrrole ring, improving pharmacokinetic stability .
- Piperazine/piperidine hybrids : Modulate receptor selectivity (e.g., D4R vs. D2R) .
How can researchers develop validated HPLC methods for quantifying this compound in biological matrices?
Q. Advanced Research Focus
- Column : C18 with 3 µm particle size for high resolution.
- Mobile Phase : Acetonitrile:ammonium formate buffer (10 mM, pH 3.5) in gradient mode.
- Detection : UV at 254 nm (aromatic absorption) or ESI-MS in positive ion mode .
- Validation : Follow ICH guidelines for linearity (1–100 µg/mL), LOQ (<0.1 µg/mL), and recovery (>90%) .
What are the degradation pathways of this compound under physiological conditions?
Advanced Research Focus
Hydrolysis of the chloromethyl group to hydroxymethyl derivatives is a primary pathway in aqueous media. Forced degradation studies (acid/base, oxidative stress) coupled with LC-MS/MS identify degradation products. Stabilization strategies include lyophilization or formulation with cyclodextrins .
How should researchers reconcile contradictory data on dopamine receptor binding affinity?
Advanced Research Focus
Discrepancies may arise from receptor subtype specificity (e.g., D4.4 vs. D4.7 isoforms) or assay conditions (e.g., cell line, radioligand concentration). Use orthogonal assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
